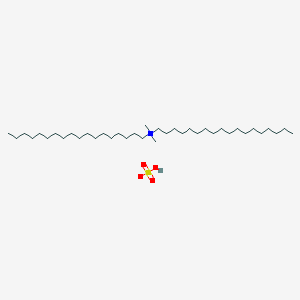
dimethyl(dioctadecyl)azanium;hydrogen sulfate
Übersicht
Beschreibung
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a quaternary ammonium compound. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in a variety of industrial and household applications. This compound is known for its excellent emulsifying, foaming, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) can be synthesized through the quaternization of N,N-dimethyl-N-octadecylamine with octadecyl bromide, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through filtration and recrystallization processes to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulfate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ion-exchange resins or salts like sodium chloride can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products for its emulsifying and foaming properties.
Wirkmechanismus
The mechanism of action of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, hydrogen eicosa-μ-oxopentadecaoxo
Comparison: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to its chloride and bromide counterparts. The sulfate form is often preferred in applications requiring higher solubility in water and enhanced antimicrobial activity.
Eigenschaften
CAS-Nummer |
123312-54-9 |
|---|---|
Molekularformel |
C38H81NO4S |
Molekulargewicht |
648.1 g/mol |
IUPAC-Name |
dimethyl(dioctadecyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DYJCDOZDBMRUEB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Key on ui other cas no. |
123312-54-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
14357-21-2 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













